molecular formula C18H27N5O2S B5595607 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5595607
M. Wt: 377.5 g/mol
InChI Key: ZDWSMOMBYPORKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the focal compound involves complex chemical reactions, such as the reaction of chlorambucil with a sulfadiazine derivative, employing Schiff's base as a protective group for the aromatic amine, which can be removed by UV irradiation (Huang et al., 2001). Another synthesis approach involves the condensation of 4-bromobenzaldehyde and sulfadiazine, highlighting the importance of specific substituents in achieving desired biological activities (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to the one in focus is determined through various analytical techniques, including crystal structure analysis and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined, providing insights into its geometric bond lengths and angles (Huang et al., 2020). These studies are crucial for understanding the 3D arrangement of atoms in the molecule and its implications for chemical reactivity and biological activity.

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include various synthesis reactions, modifications, and optimizations that lead to the enhancement of specific properties, such as increased affinity for biological receptors (Morimoto et al., 2001). These chemical properties are fundamental for the potential application of the compound in various fields, including medicinal chemistry.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of the compound. For instance, the crystal structure of a related compound revealed its tetragonal system, which can influence its solubility and stability (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are crucial for understanding the compound's behavior in biological systems. Studies have explored the synthesis and reactivity of related compounds, providing insights into their potential biological activities (Wagner et al., 1993).

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2S/c1-6-19-18-22-15(5)11-16(23-18)20-7-8-21-26(24,25)17-13(3)9-12(2)10-14(17)4/h9-11,21H,6-8H2,1-5H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSMOMBYPORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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